(2R)-2-butyloxirane

Description

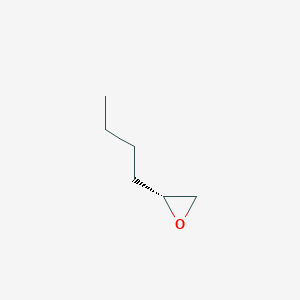

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-butyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-2-3-4-6-5-7-6/h6H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNBDXQTMPYBAT-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601315541 | |

| Record name | (2R)-2-Butyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104898-06-8 | |

| Record name | (2R)-2-Butyloxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104898-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-Butyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide to (2R)-2-Butyloxirane: A Core Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2-Butyloxirane, a vital chiral epoxide, serves as a cornerstone in modern asymmetric synthesis. Its stereodefined three-membered ring is primed for regioselective and stereospecific ring-opening reactions, making it an invaluable intermediate in the construction of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, detailed synthetic protocols, and key applications in pharmaceutical development, supported by structured data and process visualizations.

Chemical Identity

This compound is a chiral organic compound featuring a butyl group attached to an oxirane (epoxide) ring. The "(2R)" designation specifies the stereochemistry at the chiral carbon of the epoxide.

| Identifier | Value |

| CAS Number | 104898-06-8[1][2] |

| IUPAC Name | This compound[2] |

| Molecular Formula | C₆H₁₂O[1][2] |

| InChI Key | WHNBDXQTMPYBAT-ZCFIWIBFSA-N[2] |

| Canonical SMILES | CCCC[C@@H]1CO1[2] |

Table 1: Synonyms

A variety of synonyms are used in literature and commercial listings to refer to this compound.

| Synonym |

| (R)-(+)-1,2-Epoxyhexane[1][2] |

| (R)-1,2-Hexene oxide[1] |

| (R)-Butyloxirane[1] |

| Oxirane, 2-butyl-, (2R)-[1] |

| (+)-1,2-Epoxyhexane[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. Data is aggregated from computed and experimental sources.

| Property | Value | Source |

| Molecular Weight | 100.16 g/mol | Computed (PubChem)[2] |

| Appearance | Clear colorless liquid | Experimental[3] |

| Boiling Point | 117.1 °C at 760 mmHg | Experimental[3] |

| Density | 0.871 g/cm³ | Experimental[3] |

| Refractive Index | 1.425 | Experimental[3] |

| Flash Point | 21.8 °C | Experimental[3] |

| XLogP3 | 1.9 | Computed (PubChem)[2] |

| Topological Polar Surface Area | 12.5 Ų | Computed (PubChem)[2] |

Synthesis: Experimental Protocol

The enantioselective synthesis of terminal epoxides like this compound is most effectively achieved through the asymmetric epoxidation of the corresponding alkene, 1-hexene. While the Sharpless Asymmetric Epoxidation is renowned for allylic alcohols, the Jacobsen-Katsuki epoxidation is highly effective for unfunctionalized olefins such as 1-hexene.

Protocol: Asymmetric Epoxidation of 1-Hexene (Jacobsen-Katsuki Reaction)

This protocol is a representative method for synthesizing this compound with high enantiomeric excess.

Materials:

-

1-Hexene

-

(R,R)-Jacobsen's catalyst [(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride]

-

m-Chloroperoxybenzoic acid (m-CPBA) or Sodium hypochlorite (NaOCl) solution buffered with phosphate buffer

-

4-Phenylpyridine N-oxide (4-PPNO) (as an axial ligand, optional but recommended)

-

Dichloromethane (DCM), anhydrous

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Catalyst Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve Jacobsen's catalyst (1-5 mol%) and 4-phenylpyridine N-oxide (1-5 mol%) in anhydrous dichloromethane. Stir the solution at room temperature for 30 minutes.

-

Reaction Setup: Cool the catalyst solution to 0 °C using an ice bath.

-

Substrate Addition: Add 1-hexene (1.0 equivalent) to the cooled catalyst solution.

-

Oxidant Addition: Slowly add the oxidant (e.g., a solution of m-CPBA in DCM, 1.1 equivalents) dropwise to the reaction mixture over 1-2 hours, maintaining the temperature at 0 °C. If using NaOCl, it should be added slowly as a buffered aqueous solution. The reaction is typically monitored by Thin Layer Chromatography (TLC) for the consumption of 1-hexene.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess peroxide.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure this compound.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the high ring strain of the epoxide, which makes it susceptible to nucleophilic attack. This ring-opening reaction can be controlled to be highly regioselective and stereospecific, providing access to a wide range of chiral 1,2-disubstituted hexane derivatives.

-

Under Basic or Nucleophilic Conditions: A strong, non-hindered nucleophile will attack the less substituted carbon (C1) via an Sₙ2 mechanism, resulting in inversion of stereochemistry at that center.

-

Under Acidic Conditions: The reaction proceeds via a mechanism with Sₙ1-like character. The epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon (C2), which can better stabilize the partial positive charge that develops in the transition state.

This predictable reactivity makes this compound a valuable chiral building block . It allows for the introduction of a defined stereocenter early in a synthetic sequence, which is then elaborated into a more complex target molecule. Chiral epoxides are key intermediates in the synthesis of numerous pharmaceuticals and bioactive natural products. For instance, similar chiral epoxides are used in the synthesis of the anticancer drug Halaven and the anticonvulsant Vigabatrin.

Visualizations

Synthesis Workflow

Caption: Asymmetric synthesis of this compound.

Reactivity Pathway: Nucleophilic Ring-Opening

Caption: Regioselectivity of epoxide ring-opening reactions.

Logical Workflow: Application in Synthesis

Caption: General synthetic route utilizing this compound.

References

An In-depth Technical Guide to the Structure and Stereochemistry of (2R)-2-Butyloxirane

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2-butyloxirane, an important chiral epoxide, serves as a versatile building block in the synthesis of a wide array of pharmaceuticals and agrochemicals. Its stereodefined three-membered ring allows for regio- and stereoselective ring-opening reactions, providing access to complex molecular architectures. This guide offers a comprehensive overview of the structure, stereochemistry, synthesis, and characteristic reactions of this compound, supported by detailed experimental protocols and spectroscopic data.

Chemical Structure and Properties

Table 1: General and Chemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | (R)-(+)-1,2-Epoxyhexane, (R)-2-Butyloxirane | [1] |

| CAS Number | 104898-06-8 | [1] |

| Molecular Formula | C₆H₁₂O | [1] |

| Molecular Weight | 100.16 g/mol | [1] |

| InChIKey | WHNBDXQTMPYBAT-ZCFIWIBFSA-N | [1] |

| SMILES | CCCC[C@@H]1CO1 | [1] |

Table 2: Physical Properties

| Property | Value | Notes |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 118-120 °C | Data for racemic 1,2-epoxyhexane[3] |

| Density | 0.833 g/mL at 20 °C | Data for racemic 1,2-epoxyhexane[3] |

| Refractive Index | n20/D 1.406 | Data for racemic 1,2-epoxyhexane[3] |

| Specific Rotation | Data not readily available in searched literature | The (+) designation in the synonym (R)-(+)-1,2-Epoxyhexane suggests a positive optical rotation. |

Stereochemistry

The stereochemistry of this compound is defined by the 'R' configuration at the C2 carbon atom according to the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement of the butyl group, the oxirane oxygen, and the remaining two carbons of the ring dictates the stereochemical outcome of its reactions, particularly nucleophilic ring-opening. The enantiomeric purity of this compound is a critical parameter for its use in stereoselective synthesis and is typically determined by chiral gas chromatography or by measuring its specific optical rotation.

Synthesis

The most common and effective method for the enantioselective synthesis of this compound is the Jacobsen-Katsuki epoxidation of the corresponding alkene, 1-hexene. This reaction utilizes a chiral manganese-salen complex as a catalyst to achieve high enantioselectivity.

Experimental Protocol: Enantioselective Epoxidation of 1-Hexene

This protocol is a representative procedure based on the Jacobsen epoxidation.

-

Catalyst Preparation: The (R,R)-Jacobsen's catalyst is either purchased or synthesized according to established literature procedures.

-

Reaction Setup: A solution of 1-hexene in a suitable solvent (e.g., dichloromethane) is prepared in a reaction vessel cooled in an ice bath.

-

Catalyst Addition: A catalytic amount of the (R,R)-Jacobsen's catalyst (typically 1-5 mol%) is added to the stirred solution.

-

Oxidant Addition: A buffered aqueous solution of an oxidant, such as sodium hypochlorite (bleach), is added dropwise to the reaction mixture while maintaining the temperature at 0-5 °C. The reaction is vigorously stirred to ensure proper mixing of the biphasic system.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (1-hexene) is consumed.

-

Workup: Upon completion, the organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques. The following tables summarize the expected spectroscopic data.

Table 3: NMR Spectroscopic Data (CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~2.9 | m | H-2 | |

| ~2.7 | m | H-1a | ||

| ~2.4 | m | H-1b | ||

| ~1.3-1.6 | m | -CH₂- (butyl chain) | ||

| ~0.9 | t | -CH₃ | ||

| ¹³C NMR | ~52.4 | C-2 | ||

| ~47.1 | C-1 | |||

| ~35.6 | -CH₂- | |||

| ~27.8 | -CH₂- | |||

| ~22.5 | -CH₂- | |||

| ~13.9 | -CH₃ |

Note: The chemical shifts are approximate and based on data for the racemic mixture and related epoxides.[4]

Table 4: IR and Mass Spectrometry Data

| Technique | Key Peaks/Fragments | Interpretation |

| FTIR (neat) | ~3050-2900 cm⁻¹ | C-H stretching (alkane and epoxide) |

| ~1250 cm⁻¹ | C-O-C asymmetric stretching (epoxide ring) | |

| ~920-820 cm⁻¹ | Epoxide ring breathing modes | |

| Mass Spec. (EI) | m/z 100 | Molecular ion (M⁺) |

| m/z 85 | [M - CH₃]⁺ | |

| m/z 71 | [M - C₂H₅]⁺ | |

| m/z 57 | [M - C₃H₇]⁺ | |

| m/z 43 | [C₃H₇]⁺ (base peak) |

Note: Spectroscopic data is based on the racemic mixture of 1,2-epoxyhexane.

Key Reactions: Ring-Opening of the Epoxide

The high ring strain of the oxirane ring makes this compound susceptible to nucleophilic attack, leading to ring-opening. These reactions can be catalyzed by either acid or base, and the regioselectivity of the attack depends on the reaction conditions.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, making the epoxide a better electrophile. The nucleophile then attacks the more substituted carbon (C2) in a process with significant Sₙ1 character.

Base-Catalyzed Ring-Opening

In the presence of a strong, basic nucleophile, the reaction proceeds via an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon (C1).

References

- 1. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene. | Sigma-Aldrich [sigmaaldrich.com]

- 2. youtube.com [youtube.com]

- 3. 1436-34-6 CAS MSDS (1,2-Epoxyhexane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2-Butyloxirane | C6H12O | CID 15036 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Enantiopure (2R)-2-Butyloxirane for Researchers and Drug Development Professionals

Introduction:

Enantiopure (2R)-2-butyloxirane, also known as (R)-(+)-1,2-Epoxyhexane, is a chiral epoxide of significant interest in the fields of chemical synthesis and drug development. Its strained three-membered ring and defined stereochemistry make it a valuable C6 chiral building block for the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and other biologically active compounds. The reactivity of the epoxide ring allows for regio- and stereoselective ring-opening reactions with various nucleophiles, providing access to a diverse range of functionalized chiral synthons. This technical guide provides an in-depth overview of the commercial availability, key properties, and synthetic applications of this compound for researchers, scientists, and professionals in drug development.

Commercial Suppliers and Physical Properties

Enantiopure this compound is available from several commercial chemical suppliers. The table below summarizes key quantitative data, including typical specifications and physical properties compiled from supplier information and public databases.[1][2][3]

| Parameter | Value | Source |

| CAS Number | 104898-06-8 | PubChem[3] |

| Molecular Formula | C₆H₁₂O | PubChem[3] |

| Molecular Weight | 100.16 g/mol | PubChem[3] |

| Appearance | Colorless liquid | CymitQuimica[2] |

| Purity | ≥97% | Representative Data |

| Enantiomeric Excess (ee) | ≥98% | Representative Data |

| Boiling Point | ~118-120 °C | |

| Density | ~0.83 g/mL | |

| Refractive Index | ~1.407 | |

| Solubility | Soluble in most organic solvents |

Note: Purity and enantiomeric excess values are representative and may vary between suppliers and batches. It is recommended to consult the supplier-specific Certificate of Analysis (CoA) for precise data. Major suppliers include Sigma-Aldrich and BLD Pharm.[4]

Synthetic Applications and Experimental Protocols

The primary utility of this compound lies in its role as a chiral electrophile. The epoxide ring can be opened by a wide range of nucleophiles, leading to the formation of 1,2-disubstituted hexane derivatives with controlled stereochemistry. Below is a detailed experimental protocol for a representative ring-opening reaction with sodium azide, a common precursor for the synthesis of chiral amino alcohols.

Experimental Protocol: Synthesis of (R)-1-Azidohexan-2-ol

This protocol describes the nucleophilic ring-opening of this compound with sodium azide to yield (R)-1-azidohexan-2-ol. The reaction proceeds with high regioselectivity, with the azide nucleophile attacking the less sterically hindered primary carbon of the epoxide.

Materials:

-

This compound (1.0 eq)

-

Sodium azide (NaN₃) (1.5 eq)

-

Ammonium chloride (NH₄Cl) (1.1 eq)

-

Methanol (MeOH)

-

Water (H₂O)

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 eq) in a 1:1 mixture of methanol and water, add sodium azide (1.5 eq) and ammonium chloride (1.1 eq).

-

Reaction Conditions: Stir the resulting mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Add water to the residue and extract the aqueous layer three times with diethyl ether.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-1-azidohexan-2-ol.

-

Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Safety Precautions: Sodium azide is highly toxic and can form explosive azides with heavy metals. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of (R)-1-azidohexan-2-ol and the general synthetic utility of this compound.

Caption: Experimental workflow for the synthesis of (R)-1-azidohexan-2-ol.

Caption: Synthetic utility of this compound as a chiral building block.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the public domain detailing the direct interaction of this compound with specific cellular signaling pathways. However, chiral epoxides as a class are known to possess a wide range of biological activities. Their reactivity towards nucleophiles, such as amino acid residues in proteins and DNA bases, is the basis for both their utility as therapeutic agents and their potential toxicity. The metabolism of simple aliphatic epoxides is often mediated by epoxide hydrolases, enzymes that catalyze their conversion to the corresponding diols.

Conclusion

Enantiopure this compound is a readily available and versatile chiral building block for the synthesis of a variety of valuable chemical entities. Its predictable reactivity allows for the stereocontrolled introduction of functionality, making it a key intermediate in the development of new pharmaceuticals and other bioactive molecules. While specific data on its interaction with signaling pathways is limited, its role as a precursor to biologically active compounds is well-established. Researchers and drug development professionals can leverage the information and protocols provided in this guide to effectively utilize this compound in their synthetic endeavors.

References

Safety and handling precautions for (2R)-2-butyloxirane

An In-depth Technical Guide to the Safety and Handling of (2R)-2-Butyloxirane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and should not be considered a substitute for a formal Safety Data Sheet (SDS) or professional safety training. Always consult the official SDS from the supplier and adhere to all institutional and regulatory safety protocols.

Chemical Identification and Physical Properties

This compound, also known as (R)-(+)-1,2-Epoxyhexane, is a chiral epoxide compound.[1] Its colorless and odorous nature requires careful handling in a laboratory setting.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C6H12O | [2] |

| Molecular Weight | 100.16 g/mol | [2] |

| CAS Number | 104898-06-8 | [2] |

| Appearance | Colorless liquid | [3] |

| Odor | Distinctive | [1] |

| Boiling Point | 117.1°C at 760 mmHg | [4] |

| Flash Point | 21.8°C | [4] |

| Density | 0.871 g/cm³ | [4] |

| Solubility | Limited solubility in water, soluble in organic solvents. | [5] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its flammability and potential to cause harm upon contact or ingestion.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor | Danger | 🔥 |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Warning | ❗ |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | ❗ |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | Warning | ❗ |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | Warning | ❗ |

Data sourced from aggregated GHS information.[6]

Below is a diagram illustrating the general workflow for GHS hazard classification.

Caption: General workflow for GHS hazard classification of a chemical substance.

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: A NIOSH/MSHA-approved respirator is necessary if exposure limits are exceeded or if irritation is experienced.

Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

-

Use explosion-proof electrical and lighting equipment.

Handling Precautions

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Use non-sparking tools and take precautionary measures against static discharge.

-

Ground and bond containers when transferring material.

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep refrigerated.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures

First-Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Evacuate personnel from the area.

-

Remove all sources of ignition.

-

Ventilate the area.

-

Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.

Toxicological Information and Experimental Protocols

Acute Oral Toxicity

The "Harmful if swallowed" classification is typically determined through studies that estimate the LD50 (Lethal Dose, 50%). A representative methodology is the OECD Test Guideline 423 (Acute Toxic Class Method).[7][8][9]

Experimental Protocol: OECD TG 423 (Acute Toxic Class Method) [9]

-

Principle: A stepwise procedure using a small number of animals (typically female rats) per step to obtain enough information on acute toxicity for classification.[9]

-

Procedure:

-

Animals are fasted prior to dosing.[9]

-

The substance is administered orally by gavage at one of the defined starting doses (e.g., 5, 50, 300, or 2000 mg/kg body weight).[8]

-

A group of three animals is used in each step.[9]

-

The presence or absence of mortality in one step determines the dose for the next step (either higher or lower).[9]

-

-

Observation: Animals are observed for up to 14 days for signs of toxicity and mortality.[5]

-

Classification: The substance is classified based on the dose at which mortality is observed.

Skin Irritation

The "Causes skin irritation" classification is determined by assessing the potential of a substance to cause reversible inflammatory changes to the skin. A standard in vitro method is the OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method).[2][6][10]

Experimental Protocol: OECD TG 439 (Reconstructed Human Epidermis Test) [6][10]

-

Principle: The test substance is applied to a reconstructed human epidermis (RhE) model to assess its effect on cell viability.[6]

-

Procedure:

-

Measurement: Cell viability is measured by the enzymatic conversion of a vital dye (e.g., MTT) into a colored product, which is then quantified.[10]

-

Classification: A substance is identified as a skin irritant if the mean cell viability of the treated tissues is reduced below a certain threshold (e.g., ≤ 50%) compared to control tissues.[10]

Eye Irritation

The "Causes serious eye irritation" classification is based on the potential of a substance to cause significant, but reversible, changes in the eye. While in vivo tests (OECD TG 405) have been traditionally used, in vitro methods are now preferred.

Experimental Protocol: Tiered Testing Strategy for Eye Irritation

A tiered approach is recommended to minimize animal testing.

Caption: A simplified tiered testing strategy for assessing eye irritation potential.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

Conclusion

This compound is a valuable chemical intermediate that poses significant flammability and health hazards. A thorough understanding of its properties and strict adherence to the safety precautions outlined in this guide are essential for its safe use in a research and development setting. Always prioritize safety through proper training, the use of appropriate protective equipment, and adherence to established protocols.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. oecd.org [oecd.org]

- 3. chembk.com [chembk.com]

- 4. scribd.com [scribd.com]

- 5. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. x-cellr8.com [x-cellr8.com]

Thermodynamic Properties of Butyloxirane Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of butyloxirane isomers, primarily focusing on 1,2-epoxyhexane. Given the sparse availability of direct experimental data for these specific compounds in public databases, this document outlines the established experimental and computational methodologies for determining their thermodynamic characteristics. The content is structured to serve as a valuable resource for researchers in thermodynamics, chemical synthesis, and drug development, where understanding the energetic properties of molecules is crucial.

Quantitative Thermodynamic Data

Direct experimental thermochemical data for butyloxirane isomers are not extensively cataloged in readily accessible databases such as the NIST WebBook. The determination of these properties often requires dedicated experimental measurements or high-level computational studies. This section presents a structured summary of the key thermodynamic properties of interest. Where specific experimental values for butyloxirane are unavailable, data for analogous, smaller epoxides are provided for context, alongside a description of the properties for 1,2-epoxyhexane that have been identified in the literature.

Table 1: Summary of Thermodynamic Properties of Butyloxirane and Related Epoxides

| Property | 1,2-Epoxyhexane (Butyloxirane) | Butene Oxide Isomers (for comparison) |

| Enthalpy of Formation (ΔHf°) | No direct experimental value readily available. Computational methods (see Section 2.2) are required for accurate prediction. | Gas-phase ΔHf° values have been determined for butene oxide isomers through a combination of reaction calorimetry and ebulliometry[1][2]. |

| Standard Molar Entropy (S°) | Not experimentally determined. Can be calculated using statistical mechanics based on molecular structure and vibrational frequencies obtained from computational methods. | Can be calculated using similar computational approaches as for butyloxirane. |

| Molar Heat Capacity (Cp) | Not experimentally determined. Can be calculated as a function of temperature using computational chemistry methods. | For some epoxides, heat capacity has been measured using techniques like differential scanning calorimetry (DSC)[3][4]. |

| Gibbs Free Energy of Formation (ΔGf°) | No direct experimental value readily available. Can be calculated from the enthalpy of formation and entropy using the equation: ΔGf° = ΔHf° - TΔSf°. A study on the reactivity of 1,2-epoxyhexane with chlorine atoms reported calculated Gibbs free reaction enthalpies using Density Functional Theory (DFT). | Calculated for various reactions involving epoxides using computational methods. |

Note: The values for butyloxirane isomers are generally not available in standard compilations and would require specific experimental determination or computational modeling as described in the methodologies below.

Methodologies for Determining Thermodynamic Properties

The determination of the thermodynamic properties of organic compounds like butyloxirane isomers involves a combination of experimental techniques and computational methods.

Experimental Protocols

2.1.1. Reaction Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔHf°) of an epoxide can be determined indirectly by measuring the enthalpy of a reaction involving the compound, a technique often preferred over combustion calorimetry for its potential for smaller errors[1]. A common approach is to measure the heat of reduction of the epoxide to the corresponding alcohol[1].

Experimental Workflow:

-

Reactant Preparation: A solution of a potent reducing agent, such as lithium triethylborohydride (LiEt3BH) in a suitable high-boiling solvent like triethylene glycol dimethyl ether, is prepared inside a reaction calorimeter[1]. The epoxide (e.g., 1,2-epoxyhexane) is prepared as a pure liquid.

-

Calorimeter Setup: A reaction calorimeter, which is a device designed to measure the heat absorbed or released during a chemical reaction, is used. The system is typically maintained at a constant temperature, for instance, 25.1 °C[1].

-

Reduction Reaction: The pure liquid epoxide is added to the reducing agent solution in the calorimeter. The reduction of the epoxide to the corresponding alcohol (1-hexanol in the case of 1,2-epoxyhexane) is a rapid and quantitative reaction[1].

-

Heat Measurement: The calorimeter measures the heat evolved during the reaction (ΔHr1).

-

Calibration: To account for the heat of mixing and other secondary effects, a separate experiment is often conducted where the final product (the alcohol) is added to the reducing agent solution.

-

Calculation of Enthalpy of Reduction: By combining the heats from the different steps, the condensed-phase heat of reduction (ΔHred) of the pure liquid epoxide to the pure liquid alcohol is determined[1].

-

Calculation of Enthalpy of Formation: The enthalpy of formation of the liquid epoxide can then be calculated using Hess's law, provided the enthalpy of formation of the corresponding alcohol is known from the literature.

2.1.2. Ebulliometry for Heat of Vaporization

To determine the gas-phase enthalpy of formation, the heat of vaporization (ΔHvap) of the liquid epoxide is required. Ebulliometry is a technique used to accurately measure the boiling point of a liquid at different pressures.

Experimental Protocol:

-

Apparatus: An ebulliometer is used, which allows for the precise measurement of the boiling point of a liquid under controlled pressure.

-

Measurement: The boiling point of the butyloxirane isomer is measured at various pressures.

-

Data Analysis: The collected data of vapor pressure versus temperature are fitted to the Clausius-Clapeyron equation.

-

Calculation of Heat of Vaporization: The slope of the ln(P) versus 1/T plot is used to calculate the enthalpy of vaporization. This value is then corrected to standard conditions (e.g., 25 °C)[1].

The gas-phase enthalpy of formation is then obtained by summing the liquid-phase enthalpy of formation and the heat of vaporization.

Computational Protocols

Due to the challenges and costs associated with experimental thermochemistry, computational methods are increasingly used to predict the thermodynamic properties of molecules.

2.2.1. Ab Initio and Density Functional Theory (DFT) Calculations

High-level quantum mechanical calculations can provide accurate estimates of thermodynamic properties.

Computational Workflow:

-

Structure Optimization: The 3D molecular structure of the butyloxirane isomer is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d,p).

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structure. These are crucial for calculating the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and the entropy of the molecule.

-

Energy Calculation: Single-point energy calculations are then often performed using more accurate and computationally expensive methods, such as composite methods like Gaussian-3 (G3) or Complete Basis Set (CBS) methods (e.g., CBS-QB3)[2]. These methods are known to provide "chemical accuracy" (typically within 1-2 kcal/mol of experimental values).

-

Calculation of Enthalpy of Formation: The gas-phase enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes. In an isodesmic reaction, the number and types of chemical bonds are conserved on both sides of the reaction, which helps in canceling out systematic errors in the calculations.

-

Calculation of Entropy and Heat Capacity: The standard molar entropy (S°) and heat capacity (Cp) are calculated using statistical mechanics from the vibrational frequencies and moments of inertia obtained from the DFT calculations.

-

Calculation of Gibbs Free Energy of Formation: The Gibbs free energy of formation (ΔGf°) is then calculated using the computed ΔHf° and S° values.

Visualizing the Workflow

The following diagram illustrates the logical workflow for determining the thermodynamic properties of butyloxirane isomers, integrating both experimental and computational approaches.

References

- 1. Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations [publica.fraunhofer.de]

- 2. Comparison of CBS-QB3, CBS-APNO, G2, and G3 thermochemical predictions with experiment for formation of ionic clusters of hydronium and hydroxide ions complexed with water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CCCBDB How to get an enthalpy of formation from ab initio calculations [cccbdb.nist.gov]

- 4. free energy - Calculating enthalpy of a chemical reaction using DFT - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]

The Genesis of Chirality: A Technical Guide to the Discovery and History of Chiral Epoxides in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral epoxides are foundational building blocks in modern organic synthesis, prized for their versatility and the stereochemical control they offer. As strained three-membered rings containing two adjacent stereocenters, they serve as powerful intermediates in the construction of complex, biologically active molecules. Their ability to undergo regioselective and stereospecific ring-opening reactions with a wide array of nucleophiles makes them indispensable in the pharmaceutical, agrochemical, and fine chemical industries. This guide provides an in-depth exploration of the pivotal discoveries that unlocked the potential of chiral epoxides, tracing their evolution from laboratory curiosities to indispensable tools for asymmetric synthesis.

Early Developments: From Racemates to Resolutions

The initial synthesis of epoxides, or oxiranes, dates back to the 19th century. However, for much of their early history, these compounds were produced as racemic mixtures. The challenge of accessing enantiomerically pure epoxides was a significant barrier to their use in stereoselective synthesis. Early strategies were often laborious and inefficient, primarily relying on two main approaches:

-

Chiral Pool Synthesis: This method involves utilizing naturally occurring chiral molecules, such as amino acids, terpenes, or carbohydrates, as starting materials. The inherent chirality of these precursors is transferred through a series of chemical transformations to create the desired chiral epoxide. While effective, this approach is limited by the availability and structural diversity of the starting chiral pool.

-

Kinetic Resolution: This technique involves the selective reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. For instance, the resolution of racemic epoxides could be achieved through enantioselective hydrolysis or reaction with a chiral reagent. A notable early example is the hydrolytic kinetic resolution (HKR) of terminal epoxides, a method later refined by researchers like Eric Jacobsen.

While these methods provided access to certain chiral epoxides, they were often substrate-specific, wasteful (in the case of resolution, where the theoretical maximum yield is 50%), and lacked the generality required for broad synthetic application. The true revolution in chiral epoxide synthesis awaited the development of catalytic asymmetric methods.

The Dawn of Catalytic Asymmetric Epoxidation

The 1980s and 1990s marked a paradigm shift in the synthesis of chiral epoxides, with the emergence of powerful catalytic systems capable of directly converting prochiral alkenes into enantiomerically enriched epoxides with high efficiency and predictability.

The Sharpless-Katsuki Asymmetric Epoxidation (1980)

The breakthrough arrived in 1980 when K. Barry Sharpless and his postdoctoral associate Tsutomu Katsuki discovered the first highly reliable and practical method for the asymmetric epoxidation of allylic alcohols.[1][2] This reaction, for which Sharpless was a co-recipient of the 2001 Nobel Prize in Chemistry, utilizes a catalytic system composed of titanium tetraisopropoxide (Ti(OiPr)₄), an enantiomerically pure dialkyl tartrate (most commonly diethyl tartrate, DET), and tert-butyl hydroperoxide (TBHP) as the terminal oxidant.[3][4][5]

The genius of the Sharpless-Katsuki epoxidation lies in its predictability and high degree of stereocontrol. The facial selectivity of the epoxidation is dictated by the chirality of the diethyl tartrate used, not the existing stereochemistry of the substrate.[4] This allows for the synthesis of a specific epoxide enantiomer on demand simply by choosing the appropriate tartrate ligand.

-

Using (+)-DET (D-(-)-diethyl tartrate): The oxidant delivers the oxygen atom from the bottom (alpha) face of the allylic alcohol when it is drawn in a specific orientation.

-

Using (-)-DET (L-(+)-diethyl tartrate): The oxidant delivers the oxygen atom from the top (beta) face of the allylic alcohol.

This predictability made it an invaluable tool for synthetic chemists. The reaction is particularly effective for primary and secondary allylic alcohols and tolerates a wide variety of functional groups.[5][6]

Figure 1. Simplified Catalytic Cycle of the Sharpless-Katsuki Epoxidation.

The Jacobsen-Katsuki Asymmetric Epoxidation (1990)

While the Sharpless epoxidation was revolutionary, its scope was largely limited to allylic alcohols, as the hydroxyl group was necessary to coordinate to the titanium center. The next major advance came a decade later, in 1990, with the independent development of a new catalytic system by Eric Jacobsen and Tsutomu Katsuki.[7][8]

The Jacobsen-Katsuki epoxidation utilizes a chiral manganese(III)-salen complex as the catalyst and a simple oxidant like sodium hypochlorite (bleach).[7][8] This method proved highly effective for the enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted olefins, which were poor substrates for many other methods. The stereoselectivity is derived from the C₂-symmetric chiral salen ligand, which creates a chiral environment around the manganese center, directing the approach of the alkene.[7][8] The development of this reaction was a crucial step towards a general method for asymmetric epoxidation and has been widely applied in the synthesis of pharmaceuticals, including the HIV protease inhibitor, Crixivan.[8]

Figure 2. Simplified Catalytic Cycle of the Jacobsen-Katsuki Epoxidation.

The Shi Asymmetric Epoxidation (1996)

The field of asymmetric epoxidation took another leap forward in 1996 with the work of Yian Shi, who developed a powerful organocatalytic method. This represented a significant departure from the transition-metal-based systems of Sharpless and Jacobsen. The Shi epoxidation employs a chiral ketone, derived from D-fructose, as the catalyst and potassium peroxymonosulfate (Oxone) as the stoichiometric oxidant.

The reaction is believed to proceed through a chiral dioxirane intermediate, which is generated in situ from the reaction between the ketone catalyst and Oxone. This highly reactive dioxirane then transfers an oxygen atom to the alkene in a stereocontrolled manner. The Shi epoxidation is particularly effective for trans-disubstituted and trisubstituted alkenes, which are often challenging substrates for other methods, and typically provides high enantiomeric excesses. The use of an environmentally benign, metal-free catalyst makes this reaction highly attractive, especially in process chemistry.

Figure 3. Simplified Catalytic Cycle of the Shi Epoxidation.

Quantitative Data Summary

The following tables summarize representative results for the three landmark asymmetric epoxidation reactions, showcasing their substrate scope and typical efficiencies.

Table 1: Representative Sharpless-Katsuki Asymmetric Epoxidations

| Allylic Alcohol Substrate | Tartrate Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Geraniol | (+)-DIPT | 80 | 95 |

| (Z)-α-Phenylcinnamyl alcohol | (-)-DET | 77 | >98 |

| Cinnamyl alcohol | (+)-DET | 70 | 96 |

| (E)-2-Hexen-1-ol | (-)-DET | 85 | 95 |

Data compiled from various sources demonstrating typical results.

Table 2: Representative Jacobsen-Katsuki Asymmetric Epoxidations

| Alkene Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Indene | 90 | 88 |

| (Z)-1-Phenylpropene | 84 | 92 |

| 2,2-Dimethylchromene | 97 | 97 |

| (Z)-Ethyl cinnamate | 96 | 93 |

Data compiled from various sources demonstrating typical results.

Table 3: Representative Shi Asymmetric Epoxidations

| Alkene Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| trans-Stilbene | 90 | 90 |

| 1-Phenylcyclohexene | 90 | 96 |

| trans-β-Methylstyrene | 84 | 92 |

| (E)-Ethyl Cinnamate | 85 | >98 |

Data compiled from various sources demonstrating typical results.

Detailed Experimental Protocols

The following are representative protocols for each of the key asymmetric epoxidation reactions.

Protocol: Sharpless-Katsuki Epoxidation of Geraniol

-

Preparation: A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar is charged with powdered 4 Å molecular sieves (3.0 g). The flask is cooled to -20 °C in a cooling bath.

-

Reagent Addition: Dichloromethane (CH₂Cl₂, 100 mL) is added, followed by (+)-diisopropyl tartrate ((+)-DIPT, 0.60 mL, 2.8 mmol) and titanium(IV) isopropoxide (Ti(OiPr)₄, 0.50 mL, 1.7 mmol). The mixture is stirred for 10 minutes.

-

Substrate Addition: Geraniol (1.54 g, 10.0 mmol) is added to the mixture.

-

Oxidant Addition: A solution of tert-butyl hydroperoxide (TBHP) in toluene (~5.5 M, 4.0 mL, 22 mmol) is added dropwise over several minutes.

-

Reaction Monitoring: The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Upon completion, water (2.0 mL) is added, and the mixture is stirred vigorously for 1 hour at room temperature. The mixture is filtered through a pad of Celite®, washing with dichloromethane. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired chiral epoxide.

Protocol: Jacobsen-Katsuki Epoxidation of Indene

-

Preparation: To a 100 mL flask are added indene (1.16 g, 10.0 mmol) and the (R,R)-Jacobsen's catalyst (318 mg, 0.5 mmol, 5 mol%). Dichloromethane (10 mL) is added to dissolve the components.

-

Cooling: The solution is cooled to 0 °C in an ice bath.

-

Oxidant Addition: A buffered solution of sodium hypochlorite (0.55 M, 20 mL, 11 mmol) is added dropwise over 1 hour with vigorous stirring. The pH of the bleach solution should be buffered to ~11 with phosphate buffer.

-

Reaction Monitoring: The reaction is stirred vigorously at 0 °C for 4-6 hours. Progress is monitored by TLC or GC.

-

Workup: The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude indene oxide is purified by flash chromatography to yield the enantiomerically enriched product.

Protocol: Shi Epoxidation of trans-Stilbene

-

Preparation: To a 250 mL flask are added trans-stilbene (1.80 g, 10.0 mmol), acetonitrile (CH₃CN, 50 mL), and a solution of the fructose-derived Shi catalyst (0.90 g, 3.0 mmol, 30 mol%) in acetonitrile.

-

Buffer Addition: An aqueous solution of potassium carbonate (K₂CO₃) is added to adjust the pH of the reaction mixture to approximately 10.5.

-

Cooling: The mixture is cooled to 0 °C in an ice bath.

-

Oxidant Addition: A solution of Oxone® (potassium peroxymonosulfate, 9.2 g, 15 mmol) in water is added dropwise over 1-2 hours. Vigorous stirring is essential.

-

Reaction Monitoring: The reaction is stirred at 0 °C for 12-24 hours, with progress monitored by TLC.

-

Workup: The reaction is quenched by the addition of sodium thiosulfate solution. The mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.

-

Purification: The solvent is evaporated, and the crude product is purified by flash column chromatography on silica gel to afford the chiral trans-stilbene oxide.

Figure 4. A Generalized Experimental Workflow for Catalytic Asymmetric Epoxidation.

Conclusion

The journey to develop practical and efficient methods for the synthesis of chiral epoxides is a story of ingenuity and perseverance. From the early days of chiral pool synthesis and resolution to the landmark discoveries of the Sharpless, Jacobsen, and Shi epoxidations, the field has been transformed. These powerful catalytic asymmetric methods have provided chemists with the tools to install stereocenters with precision and predictability, profoundly impacting the synthesis of complex molecules and the development of new therapeutics. The principles established through the discovery of these reactions continue to inspire the design of new catalytic systems, pushing the boundaries of what is possible in stereoselective synthesis.

References

- 1. youtube.com [youtube.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 4. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 5. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 7. scribd.com [scribd.com]

- 8. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chiral Distinction: A Technical Guide to the Relationship Between Epoxide Stereochemistry and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxides, three-membered cyclic ethers, are a class of highly reactive molecules owing to their inherent ring strain. This reactivity makes them valuable intermediates in organic synthesis and key pharmacophores in a diverse array of bioactive compounds.[1] The stereochemical configuration of the epoxide ring profoundly influences its biological activity. Different enantiomers and diastereomers of an epoxide-containing molecule can exhibit dramatically different potencies, mechanisms of action, and metabolic fates. This in-depth technical guide explores the critical relationship between epoxide stereochemistry and bioactivity, providing insights for researchers, scientists, and drug development professionals. We will delve into the stereoselective synthesis of epoxides, methods for assessing their bioactivity, and the molecular pathways they modulate, with a focus on quantitative data and detailed experimental methodologies.

Stereoselectivity in Bioactivity: A Quantitative Perspective

The differential interaction of epoxide stereoisomers with chiral biological macromolecules, such as enzymes and receptors, is the basis for their varied bioactivities. One enantiomer may fit perfectly into a binding site, eliciting a potent therapeutic effect, while the other may bind weakly, be inactive, or even produce off-target toxicity. This is quantitatively illustrated by comparing the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values of different stereoisomers.

| Compound Class | Specific Epoxide | Stereoisomer | Bioactivity (IC50/EC50) | Target/Assay | Reference |

| sEH Inhibitors | Urea-based Inhibitor | S-enantiomer | 0.5 µM | Soluble Epoxide Hydrolase | [2] |

| R-enantiomer | 1.1 µM | Soluble Epoxide Hydrolase | [2] | ||

| Racemic | 2.4 µM | Soluble Epoxide Hydrolase | [2] | ||

| Anticancer Agents | Steroidal Epoxide (EP2) | Not Specified | 2.50 µM | H1299 (Lung Cancer) Cells | [3] |

| 3.67 µM | PC3 (Prostate Cancer) Cells | [3] | |||

| 1.95 µM | HCC1806 (Breast Cancer) Cells | [3] | |||

| Steroidal Epoxide (EP3) | Not Specified | 12.65 µM | H1299 (Lung Cancer) Cells | [3] | |

| 15.10 µM | PC3 (Prostate Cancer) Cells | [3] | |||

| 14.16 µM | HCC1806 (Breast Cancer) Cells | [3] |

Key Experimental Protocols

Precise and reproducible experimental methods are paramount in studying the stereoselective effects of epoxides. This section provides detailed protocols for the asymmetric synthesis of chiral epoxides and for the bioassays used to evaluate their activity.

Asymmetric Synthesis of Chiral Epoxides

1. Sharpless-Katsuki Asymmetric Epoxidation

This method is highly effective for the enantioselective epoxidation of primary and secondary allylic alcohols.

-

Materials:

-

Allylic alcohol

-

Titanium(IV) isopropoxide (Ti(OiPr)4)

-

(+)- or (-)-Diethyl tartrate (DET)

-

tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene or decane)

-

Anhydrous dichloromethane (DCM)

-

4 Å molecular sieves

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add powdered 4 Å molecular sieves.

-

Cool the flask to -20 °C in a cooling bath (e.g., acetonitrile/dry ice).

-

Add anhydrous DCM, followed by Ti(OiPr)4 and the appropriate enantiomer of DET (e.g., (+)-DET for epoxidation from the bottom face when the allylic alcohol is drawn in a specific orientation).

-

Stir the mixture for 30 minutes at -20 °C.

-

Add the allylic alcohol to the reaction mixture.

-

Slowly add a solution of TBHP in the non-polar solvent over a period of 1-2 hours, maintaining the temperature at -20 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or a 10% aqueous solution of tartaric acid.

-

Allow the mixture to warm to room temperature and stir for at least 1 hour.

-

Filter the mixture through a pad of Celite to remove the titanium salts.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting epoxy alcohol by flash column chromatography.

-

2. Jacobsen-Katsuki Asymmetric Epoxidation

This method is particularly useful for the enantioselective epoxidation of unfunctionalized cis-alkenes.[4][5][6][7][8]

-

Materials:

-

Alkene substrate

-

(R,R)- or (S,S)-Jacobsen's catalyst (a chiral manganese-salen complex)

-

Buffered sodium hypochlorite (bleach) solution or m-chloroperoxybenzoic acid (mCPBA) as the oxidant

-

Dichloromethane (DCM)

-

4-Phenylpyridine N-oxide (optional, as a co-catalyst)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a round-bottom flask, add the alkene substrate and the Jacobsen's catalyst (typically 2-10 mol%) in DCM.

-

If using, add the 4-phenylpyridine N-oxide.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the buffered bleach solution or a solution of mCPBA in DCM to the stirred reaction mixture.

-

Allow the reaction to proceed at 0 °C to room temperature, monitoring by TLC.

-

Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the epoxide product by flash column chromatography.

-

Bioactivity and Mechanistic Assays

1. Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.[9][10][11][12][13]

-

Materials:

-

Cancer cell line of interest (e.g., H1299, PC3, HCC1806)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well microtiter plates

-

Epoxide compound dissolved in a suitable solvent (e.g., DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

-

-

Procedure:

-

Seed the cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of the epoxide compound in complete culture medium.

-

Remove the medium from the cells and add 100 µL of the various concentrations of the epoxide compound to the wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

-

2. Mitochondrial Membrane Potential (JC-1) Assay

This assay is used to assess the effect of a compound on mitochondrial health, a key indicator of apoptosis.[14][15][16]

-

Materials:

-

Cells treated with the epoxide compound

-

JC-1 dye solution

-

Flow cytometer or fluorescence microscope

-

-

Procedure:

-

Treat cells with the epoxide compound for the desired time.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in a medium containing the JC-1 dye and incubate at 37 °C for 15-30 minutes in the dark.

-

Wash the cells to remove the excess dye.

-

Analyze the cells by flow cytometry or fluorescence microscopy. Healthy cells with a high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with a depolarized mitochondrial membrane will show green fluorescence (JC-1 monomers).

-

Quantify the percentage of cells with red and green fluorescence to assess the extent of mitochondrial depolarization.

-

3. Caspase-3 Activation (Western Blot) Assay

This assay detects the cleavage of caspase-3, a key executioner caspase in the apoptotic pathway.[9][17][18][19]

-

Materials:

-

Cells treated with the epoxide compound

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against cleaved caspase-3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with the epoxide compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4 °C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

The presence of a band corresponding to the molecular weight of cleaved caspase-3 indicates apoptosis induction.

-

Signaling Pathways and Mechanisms of Action

The stereochemistry of an epoxide dictates how it interacts with specific components of cellular signaling pathways, leading to its observed bioactivity. Below are visualizations of key pathways affected by bioactive epoxides.

Epoxyeicosatrienoic Acid (EET) Metabolism and Signaling

Epoxyeicosatrienoic acids (EETs) are endogenous lipid signaling molecules with roles in vasodilation and inflammation. Their bioactivity is terminated by soluble epoxide hydrolase (sEH). The stereochemistry of sEH inhibitors is crucial for their potency.

Caption: Metabolism of arachidonic acid to EETs and their subsequent inactivation by sEH.

Intrinsic Apoptosis Pathway

Many anticancer epoxides exert their effects by inducing apoptosis. The intrinsic pathway is a common mechanism, involving the mitochondria.

Caption: The intrinsic apoptosis pathway initiated by cellular stress.

NF-κB Signaling Pathway Inhibition

Some bioactive epoxides, such as panepoxydone, can inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.[10]

Caption: Inhibition of the NF-κB signaling pathway by panepoxydone.

Conclusion

The stereochemistry of epoxides is a critical determinant of their biological activity. Understanding and controlling the three-dimensional arrangement of atoms in these molecules is essential for the design and development of safe and effective drugs. This guide has provided a comprehensive overview of the quantitative differences in bioactivity between epoxide stereoisomers, detailed experimental protocols for their synthesis and evaluation, and an exploration of the signaling pathways they modulate. As the field of drug discovery continues to advance, a deep appreciation for the principles of stereochemistry will remain indispensable for the creation of novel and improved therapeutics.

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. gentaurpdf.com [gentaurpdf.com]

- 4. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 5. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 6. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 7. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. Caspase-3 Cleavage Analysis by Western Blotting [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Detection of Changes in Mitochondrial Membrane Potential in T-cells Using JC-1 Dye - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. Western Blot Analysis for the Detection of Cleaved Caspase-3 [bio-protocol.org]

- 18. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. media.cellsignal.com [media.cellsignal.com]

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (2R)-2-Butyloxirane from 1-Hexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enantioselective synthesis of (2R)-2-butyloxirane (also known as (R)-1,2-epoxyhexane) from the prochiral alkene, 1-hexene. The Jacobsen-Katsuki epoxidation, a robust and highly selective method for the asymmetric epoxidation of unfunctionalized alkenes, is presented as the primary synthetic route.[1][2] This methodology utilizes a chiral manganese(III) salen catalyst, commonly referred to as Jacobsen's catalyst, to achieve high enantioselectivity. Detailed procedures for the synthesis of the required (R,R)-Jacobsen's catalyst and the subsequent epoxidation of 1-hexene are provided, along with expected yields and enantiomeric excess based on literature for similar terminal alkenes.

Introduction

Chiral epoxides are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules due to their ability to introduce stereocenters with high fidelity. This compound is a key intermediate in the synthesis of various complex organic molecules. The enantioselective epoxidation of 1-hexene presents a direct and efficient route to this important chiral synthon. While methods like the Sharpless asymmetric epoxidation are highly effective for allylic alcohols, the Jacobsen-Katsuki epoxidation is the premier choice for unfunctionalized terminal alkenes such as 1-hexene.[1] This reaction employs a C₂-symmetric manganese(III) salen complex as a catalyst and an inexpensive oxidant, such as commercial bleach (sodium hypochlorite), to deliver an oxygen atom to the alkene with high facial selectivity.[2]

Reaction Scheme

The overall transformation involves the oxidation of 1-hexene in the presence of the chiral (R,R)-Jacobsen's catalyst to yield this compound.

Caption: Overall reaction for the enantioselective epoxidation of 1-hexene.

Experimental Protocols

This section is divided into two main protocols: the synthesis of the (R,R)-Jacobsen's catalyst and the enantioselective epoxidation of 1-hexene.

Protocol 1: Synthesis of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) Chloride [(R,R)-Jacobsen's Catalyst]

The synthesis of the (R,R)-Jacobsen's catalyst is a three-step process starting from a racemic mixture of trans-1,2-diaminocyclohexane.

Step 1: Resolution of (±)-trans-1,2-Diaminocyclohexane

This step involves the separation of the desired (R,R)-enantiomer from the racemic mixture using L-(+)-tartaric acid to form diastereomeric salts.

-

Materials:

-

(±)-trans-1,2-Diaminocyclohexane

-

L-(+)-Tartaric acid

-

Deionized water

-

-

Procedure:

-

Dissolve L-(+)-tartaric acid in deionized water in a beaker with stirring.

-

Slowly add the (±)-trans-1,2-diaminocyclohexane to the tartaric acid solution. The addition is exothermic.

-

Allow the solution to cool to room temperature, and then place it in an ice bath to facilitate crystallization of the (R,R)-diammonium L-tartrate salt.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold deionized water.

-

The free (R,R)-1,2-diaminocyclohexane can be obtained by treating the tartrate salt with an aqueous solution of sodium hydroxide and extracting with an organic solvent like dichloromethane.

-

Step 2: Synthesis of the Salen Ligand: (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine

-

Materials:

-

(R,R)-1,2-Diaminocyclohexane

-

3,5-di-tert-butyl-2-hydroxybenzaldehyde

-

Absolute ethanol

-

-

Procedure:

-

Dissolve (R,R)-1,2-diaminocyclohexane in absolute ethanol.

-

Add two equivalents of 3,5-di-tert-butyl-2-hydroxybenzaldehyde to the solution.

-

Heat the mixture to reflux for 1 hour.

-

Cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the yellow salen ligand.

-

Collect the solid by vacuum filtration and wash with cold ethanol.

-

Step 3: Complexation with Manganese(II) Acetate

-

Materials:

-

(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (salen ligand)

-

Manganese(II) acetate tetrahydrate [Mn(OAc)₂·4H₂O]

-

Absolute ethanol

-

Lithium chloride (LiCl)

-

Air (as an oxidant)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend the salen ligand in absolute ethanol.

-

Heat the mixture to reflux.

-

Add manganese(II) acetate tetrahydrate in one portion. The solution should turn dark brown.

-

Continue refluxing for 1 hour.

-

Add a solution of lithium chloride in ethanol.

-

Bubble air through the solution while continuing to reflux for another hour to oxidize the Mn(II) to Mn(III).

-

Cool the mixture to room temperature and then in an ice bath.

-

Collect the dark brown solid (R,R)-Jacobsen's catalyst by vacuum filtration, wash with cold ethanol, and dry under vacuum.

-

Caption: Workflow for the synthesis of (R,R)-Jacobsen's catalyst.

Protocol 2: Enantioselective Epoxidation of 1-Hexene

This protocol describes the epoxidation of 1-hexene using the synthesized (R,R)-Jacobsen's catalyst and commercial bleach as the oxidant.

-

Materials:

-

1-Hexene

-

(R,R)-Jacobsen's catalyst

-

Dichloromethane (CH₂Cl₂)

-

Commercial bleach (sodium hypochlorite, NaOCl solution)

-

0.05 M Sodium phosphate dibasic solution (Na₂HPO₄)

-

1 M Sodium hydroxide solution (NaOH)

-

Sodium sulfate (Na₂SO₄)

-

Celite

-

-

Procedure:

-

Prepare a buffered bleach solution by adding 0.05 M Na₂HPO₄ to commercial bleach. Adjust the pH to approximately 11.3 using 1 M NaOH.

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-hexene and the (R,R)-Jacobsen's catalyst (typically 1-5 mol%) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add the buffered bleach solution to the reaction mixture and stir vigorously. The reaction is biphasic.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

The crude product can be purified by flash chromatography on silica gel or by distillation.

-

Caption: Experimental workflow for the enantioselective epoxidation of 1-hexene.

Data Presentation

| Substrate | Catalyst | Oxidant | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee%) |

| Styrene | (R,R)-Jacobsen's | m-CPBA/NMO | -78 | >95 | 96 |

| Indene | (R,R)-Jacobsen's | NaOCl | 0 | 90 | 85-88 |

| cis-β-Methylstyrene | Chiral Mn-Salen | NaOCl | 25 | >99 | 94.9 (for cis-epoxide) |

Data is compiled from multiple sources for illustrative purposes.

Mechanism of Enantioselection

The enantioselectivity of the Jacobsen-Katsuki epoxidation is dictated by the chiral environment created by the C₂-symmetric salen ligand around the manganese center. The bulky tert-butyl groups on the salicylaldehyde moieties effectively block certain approaches of the alkene to the active manganese-oxo species. For the (R,R)-catalyst, 1-hexene is directed to approach the metal-oxo intermediate from a specific face, leading to the preferential formation of the (2R)-epoxide. The reaction is believed to proceed through a concerted or a radical intermediate pathway, depending on the substrate and reaction conditions.

Caption: Logical diagram of the enantioselective pathway.

Troubleshooting and Optimization

-

Low Yield:

-

Ensure the pH of the bleach solution is correctly adjusted and maintained.

-

Check the quality and concentration of the bleach solution.

-

Increase the stirring speed to improve phase mixing.

-

Consider using a phase-transfer catalyst if reaction rates are slow.

-

-

Low Enantioselectivity:

-

Ensure the chiral purity of the Jacobsen's catalyst.

-

Lowering the reaction temperature can significantly improve enantioselectivity.

-

The addition of an axial ligand, such as 4-phenylpyridine N-oxide (PPNO), can enhance enantioselectivity and reaction rate.

-

-

Catalyst Decomposition:

-

The brown color of the catalyst should persist throughout the reaction. If it fades, the catalyst may be decomposing.

-

Avoid prolonged reaction times at elevated temperatures.

-

The presence of an axial ligand can stabilize the catalyst.

-

Conclusion

The Jacobsen-Katsuki epoxidation provides a highly effective and practical method for the enantioselective synthesis of this compound from 1-hexene. The protocol is scalable and utilizes readily available and relatively inexpensive reagents. By carefully controlling the reaction conditions and using a highly pure chiral catalyst, researchers can obtain the desired chiral epoxide in high yield and enantiomeric excess, making it a valuable tool for the synthesis of complex, stereochemically defined molecules in academic and industrial settings.

References

Application Notes and Protocols: Sharpless Asymmetric Epoxidation for (2R)-2-Butyloxirane Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sharpless asymmetric epoxidation is a powerful and widely utilized method for the enantioselective synthesis of 2,3-epoxy alcohols from primary and secondary allylic alcohols. This reaction, developed by K. Barry Sharpless for which he was awarded the Nobel Prize in Chemistry in 2001, provides a predictable and highly enantioselective route to chiral epoxides, which are versatile intermediates in the synthesis of a wide range of pharmaceuticals and biologically active molecules. This application note provides a detailed protocol for the synthesis of (2R)-2-butyloxirane, a valuable chiral building block, commencing with the Sharpless asymmetric epoxidation of (E)-2-hexen-1-ol.

Overall Synthesis Scheme